molecular formula C18H18ClN3O3S B11004540 ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11004540
M. Wt: 391.9 g/mol
InChI Key: UOKLIIHJYPJLPI-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

ethyl 2-[3-(4-chloroindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18ClN3O3S/c1-3-25-17(24)16-11(2)20-18(26-16)21-15(23)8-10-22-9-7-12-13(19)5-4-6-14(12)22/h4-7,9H,3,8,10H2,1-2H3,(H,20,21,23)

InChI Key

UOKLIIHJYPJLPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3Cl)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The thiazole ring can also interact with metal ions and other biomolecules, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the indole and thiazole moieties, which confer distinct biological activities. The chlorine atom on the indole ring enhances its reactivity and potential for further functionalization .

Biological Activity

Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound notable for its potential biological activities. This compound integrates a thiazole ring and an indole moiety, both of which are recognized for their diverse pharmacological properties. The presence of the chloro substituent on the indole enhances its reactivity and may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 371.5 g/mol. The compound features:

  • Thiazole Ring : Known for its biological significance.
  • Indole Moiety : Contributes to the compound's pharmacological properties.
  • Chloro Group : Enhances reactivity and may affect biological interactions.

Biological Activities

Research indicates that compounds containing thiazole and indole structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens.
  • Anticancer Activity : The indole moiety is frequently associated with anticancer properties, potentially through mechanisms that involve apoptosis and cell cycle arrest.
  • Immunomodulatory Effects : Recent studies suggest that this compound may act as an agonist for the stimulator of interferon genes (STING), which plays a crucial role in immune responses. This property positions it as a candidate for therapeutic applications in cancer and infectious diseases.

The mechanism of action for this compound involves:

  • Binding to STING : Activation of STING pathways can enhance immune responses against tumors and pathogens.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell proliferation, apoptosis, and immune responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure HighlightsUnique FeaturesBiological Activity
Ethyl 4-methyl-1,3-thiazole-5-carboxylateContains a methyl group at position 4 on thiazoleSimpler structure without indole moietyAntimicrobial
Ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylateSimilar structure with bromine instead of chlorineVariation in halogen may affect activityAnticancer
Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylateContains thiazole and carboxylic acid groupAntimicrobial potentialAntimicrobial

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Studies : Research has demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms including the activation of p53 pathways.
  • Immunotherapy Applications : Investigations into STING agonists have shown promise in enhancing anti-tumor immunity, making this compound a potential lead for developing new immunotherapeutic agents.

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